2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole
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Overview
Description
2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole is a heterocyclic compound that features both a furan ring and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole typically involves the reaction of furan derivatives with benzimidazole precursors. One common method is the alkylation of benzimidazole with 2-(furan-2-yl)ethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: Both the furan and benzimidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated furan and benzimidazole derivatives.
Scientific Research Applications
2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions, while the benzimidazole ring can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)benzimidazole
- 2-(Furan-2-ylmethyl)-1h-benzimidazole
- 2-(Furan-2-yl)ethyl-1h-imidazole
Uniqueness
2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole is unique due to the presence of both a furan and a benzimidazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21571-31-3 |
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Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C13H12N2O/c1-2-6-12-11(5-1)14-13(15-12)8-7-10-4-3-9-16-10/h1-6,9H,7-8H2,(H,14,15) |
InChI Key |
VGYGKOCJEQINJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=CC=CO3 |
Origin of Product |
United States |
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